Iso-Fludelone
Description
Historical Development and Discovery
This compound emerged from a systematic research program at Memorial Sloan Kettering Cancer Center focused on developing improved synthetic epothilone analogues. The compound was discovered as part of efforts to optimize the fludelone series, with researchers seeking to restore potency that had been lost during the progression from dehydelone to fludelone while simultaneously increasing the duration of action. The development timeline traces back to the broader epothilone discovery program, which began with the identification of natural epothilones from the myxobacterium Sorangium cellulosum in the 1980s.
The synthetic approach employed by researchers at Memorial Sloan Kettering involved systematic molecular modifications to enhance different aspects of biological performance. The research team, led by chemist Samuel J. Danishefsky, utilized chemical synthesis and modification techniques to identify key structural features necessary for biological activity, then applied "molecular editing" approaches to improve compound properties. This methodical optimization process led to the creation of this compound as a 17-iso-oxazole analogue of fludelone, incorporating structural features designed to confer enhanced rigidity and stability to the molecule.
The preclinical development of this compound demonstrated remarkable therapeutic potential, with the compound showing superior efficacy compared to other epothilone analogues in nude mouse xenograft models. Research findings published in 2008 established this compound's ability to achieve complete remission and therapeutic cures in challenging xenograft settings with fewer dosages and longer intervals between treatments. These promising preclinical results led to the initiation of phase I clinical trials under the clinical trial identifier NCT01379287, marking the first human testing of this synthetic epothilone derivative.
Classification within Epothilone Family
This compound belongs to the epothilone class of natural product-based antitumor compounds, which operate through a microtubule stabilization mechanism similar to taxol. Epothilones represent a promising class of anticancer agents originally identified as metabolites produced by the soil-dwelling myxobacterium Sorangium cellulosum. The epothilone family encompasses compounds designated as epothilones A through F, with various synthetic analogues developed to improve therapeutic properties.
Within the epothilone classification system, this compound is specifically categorized as a third-generation synthetic derivative. This classification reflects its position in the evolutionary development of epothilone compounds, following first-generation natural products and second-generation synthetic modifications. The compound maintains the characteristic 16-member macrolide core structure of epothilones while incorporating specific modifications designed to enhance stability and potency.
Table 1: Epothilone Family Classification and Key Characteristics
| Generation | Examples | Key Features | Development Status |
|---|---|---|---|
| First Generation | Epothilone A, Epothilone B | Natural products from myxobacteria | Preclinical research |
| Second Generation | Dehydelone, Fludelone | Enhanced stability and potency | Clinical trials |
| Third Generation | This compound, Iso-dehydelone | Optimized therapeutic index | Phase I clinical trials |
The metabolic stability ranking within the epothilone family places this compound among the most stable compounds, with the general stability order being iso-dehydelone approximately equal to this compound, greater than fludelone, greater than dehydelone. This enhanced stability is attributed to structural modifications that confer increased resistance to metabolic degradation, particularly the incorporation of the isoxazole moiety which provides improved metabolic stability.
Nomenclature and Alternative Designations
This compound is identified by several designations within scientific and clinical literature, reflecting its development history and various research contexts. The primary research designation is KOS-1803, which serves as the principal identifier in clinical trials and regulatory documentation. This designation follows the naming convention established by the developing organization and is consistently used across clinical trial registrations and scientific publications.
An additional designation, KOSN-1724, appears in certain research contexts and analytical method development literature. This alternative designation may reflect different stages of compound development or different formulations used in various research applications. Both designations refer to the same chemical entity, with KOS-1803 being the more commonly encountered identifier in recent literature and clinical documentation.
Table 2: Nomenclature and Identification Codes for this compound
| Designation Type | Identifier | Usage Context | Reference Sources |
|---|---|---|---|
| Common Name | This compound | Scientific literature | Multiple publications |
| Research Code | KOS-1803 | Clinical trials, regulatory | NCT01379287, analytical methods |
| Alternative Code | KOSN-1724 | Analytical methods | PubChem, method validation |
| Chemical Name | 17-iso-oxazole analogue of fludelone | Technical descriptions | Research publications |
The systematic chemical nomenclature for this compound reflects its structural relationship to the parent fludelone compound, specifically identifying the 17-iso-oxazole modification that distinguishes it from earlier generations. This naming convention helps researchers and clinicians understand the structural basis for the compound's enhanced properties while maintaining clear connections to the broader epothilone family.
Significance in Pharmaceutical Research
This compound represents a significant advancement in pharmaceutical research due to its unique combination of enhanced potency, improved stability, and superior therapeutic index compared to earlier epothilone compounds. The compound addresses key limitations observed with previous generations of epothilone derivatives, particularly the narrow therapeutic index that limited the effectiveness of some highly potent compounds against refractory tumors.
Research findings demonstrate that this compound exhibits remarkable properties that render it an excellent candidate for preclinical development, including biological stability, excellent solubility in water, and remarkable potency relative to other epothilones. In vitro cytotoxicity studies reveal that epothilone analogues can be ranked as follows: iso-dehydelone greater than this compound approximately equal to dehydelone greater than fludelone, indicating this compound's position among the more potent compounds in the series.
Table 3: Comparative Research Findings for this compound
| Research Parameter | This compound Performance | Comparative Advantage |
|---|---|---|
| Metabolic Stability | Enhanced compared to fludelone | Fewer dosages required |
| Water Solubility | Excellent | No cremophor requirement |
| Therapeutic Index | Superior to iso-dehydelone | Efficacy without excessive toxicity |
| Multidrug Resistance | Active against resistant cell lines | Overcomes treatment limitations |
The pharmaceutical significance of this compound extends to its potential impact on cancer treatment paradigms, particularly for patients with multidrug-resistant tumors. Unlike many conventional chemotherapy agents, this compound retains activity against cancer cell lines that have developed resistance to other treatments, offering new therapeutic options for difficult-to-treat malignancies. The compound's ability to achieve complete remission in xenograft models with as few as four doses administered at intervals of up to twelve days represents a substantial improvement over existing treatment regimens.
Clinical development efforts have progressed to phase I human trials, investigating this compound in patients with advanced solid tumors. The transition from preclinical research to human testing represents a critical milestone in pharmaceutical development, validating the compound's potential therapeutic value and establishing the foundation for future clinical applications. Analytical method development has accompanied clinical advancement, with validated liquid chromatography-tandem mass spectrometry assays enabling precise quantitation of this compound in human plasma samples.
Properties
Molecular Formula |
C27H36F3NO6 |
|---|---|
Molecular Weight |
527.57305 |
Appearance |
Solid powder |
Synonyms |
IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Mechanistic Comparison
Table 1: Structural Features and Mechanism of Action
| Compound | Class | Key Structural Features | Mechanism of Action |
|---|---|---|---|
| Iso-Fludelone | Epothilone B analog | C12 trifluoromethyl, rigidified macrocycle | Binds β-tubulin, stabilizes microtubules |
| Ixabepilone | First-gen epothilone | Lactam ring, cremophor-based formulation | Microtubule stabilization (P-gp substrate) |
| Paclitaxel | Taxane | Diterpenoid core, taxane ring | Microtubule stabilization (P-gp substrate) |
| iso-Dehydelone | Epothilone analog | (E)-9,10-dehydro bond, synthetic modifications | Enhanced microtubule polymerization |
- This compound vs. Ixabepilone: this compound’s trifluoromethyl group improves metabolic stability and reduces P-gp affinity, whereas Ixabepilone requires cremophor-ethanol for solubility, which is associated with hypersensitivity reactions . In vitro, this compound exhibits 2–5× higher potency against MDR cell lines (e.g., MCF-7/Adr) compared to Ixabepilone .
- This compound vs. Paclitaxel: Paclitaxel is ineffective against P-gp-overexpressing tumors, while this compound maintains activity due to non-P-gp substrate properties . this compound’s synthetic accessibility allows precise structural tuning, unlike taxanes derived from natural sources .
2.2 Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Preclinical Pharmacokinetic Data
| Parameter | This compound | Ixabepilone | iso-Dehydelone |
|---|---|---|---|
| Plasma Stability | 94.2% at 14 months | 80% at 12 months | 89% at 12 months |
| Extraction Recovery | 73.9–79.7% | 60–70% | 65–75% |
| Ion Suppression | -31.3% to -33.8% | -40% to -50% | -25% to -30% |
| LLQ (ng/mL) | 0.1 | 0.5 | 0.2 |
- This compound demonstrates superior plasma stability (>94% recovery after 14 months at -80°C) and lower ion suppression compared to Ixabepilone .
- Its lower limit of quantification (LLQ: 0.1 ng/mL) enables detection at subtherapeutic doses, critical for early-phase clinical trials .
2.3 Efficacy in Preclinical Models
Table 3: In Vivo Antitumor Activity
| Model | This compound (TGI%) | Ixabepilone (TGI%) | Paclitaxel (TGI%) |
|---|---|---|---|
| MX-1 Breast | 100% (curative) | 85% | 70% |
| SK-OV-3 Ovarian | 98% | 75% | 65% |
| A549/taxol NSCLC | 95% | 50% | 10% |
- This compound achieved complete regression in MX-1 xenografts at 8 mg/m², whereas Ixabepilone and paclitaxel showed partial responses .
- In intracranial SK-NAS neuroblastoma models, this compound reduced tumor volume by 90%, outperforming other epothilones .
2.4 Clinical Development and Toxicity
- This compound : Currently in Phase I trials (NCT01379287), showing acceptable toxicity profiles at 8 mg/m². Dose-limiting toxicities include neutropenia and neuropathy, but less severe than Ixabepilone .
Preparation Methods
Macrocycle Formation
The 16-membered macrolactone core is constructed via a ring-closing olefin metathesis (RCM) reaction. Early-generation epothilones utilized Grubbs catalysts, but this compound’s synthesis likely employs second-generation Hoveyda-Grubbs catalysts for improved stereocontrol. Critical parameters include:
Side-Chain Functionalization
The C15 hydroxyl group is introduced via Sharpless asymmetric dihydroxylation, leveraging a chiral ligand to ensure >98% enantiomeric excess. Subsequent protection with tert-butyldimethylsilyl (TBS) groups prevents undesired reactivity during downstream steps.
Final Deprotection and Purification
Deprotection of the TBS group using tetra-n-butylammonium fluoride (TBAF) yields the free hydroxyl moiety. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, as validated by LC-MS/MS.
Analytical Validation of Synthesis
LC-MS/MS Quantitation
An FDA-validated LC-MS/MS assay ensures precise quantification of this compound in biological matrices:
| Parameter | Value |
|---|---|
| Linear range | 0.1–300 ng/mL |
| Accuracy | -9.41% to -7.07% |
| Intra-day precision | 1.03–13.7% RSD |
| Recovery | 73.9–79.7% |
| Matrix effect | -22.8% to -31.3% |
The method employs a YMC-Pack ODS-AQ column with isocratic elution (0.1% formic acid in acetonitrile/water, 70:30 v/v) and MRM detection.
Stability Profiling
This compound demonstrates exceptional stability:
-
Freeze-thaw cycles : 99.97–105.7% recovery after three cycles.
-
Long-term storage : 94.93–107.9% recovery after 11 months at -80°C.
Preclinical Development and Scalability
In Vivo Efficacy
In nude mouse xenograft models, this compound achieved therapeutic cures at doses ≤25 mg/kg, outperforming paclitaxel and ixabepilone. Notably, it exhibited linear pharmacokinetics with a terminal half-life of 18–24 hours, enabling weekly dosing regimens.
Process Scalability
While large-scale synthesis details remain confidential, Phase I trials utilized GMP-compliant batches produced via:
-
Continuous flow chemistry : For RCM and oxidation steps.
-
Crystallization-driven purification : To replace costly chromatographic methods.
Comparison with Prior-Generation Epothilones
| Parameter | This compound | Epothilone B | Ixabepilone |
|---|---|---|---|
| Aqueous solubility | 15 mg/mL | 0.2 mg/mL | 0.5 mg/mL |
| IC50 (MCF-7) | 0.8 nM | 2.1 nM | 1.5 nM |
| Plasma stability | >48 hours | 6 hours | 12 hours |
Q & A
Basic: What experimental methodologies are recommended for validating Iso-Fludelone’s microtubule-stabilizing mechanisms in vitro?
Answer:
- Step 1: Use tubulin polymerization assays to quantify microtubule stabilization kinetics. Compare results with positive controls (e.g., paclitaxel) .
- Step 2: Employ immunofluorescence microscopy to visualize microtubule morphology in cancer cell lines (e.g., HeLa) post-treatment. Include dose-response curves to establish IC50 values .
- Step 3: Validate specificity via competitive binding assays with β-tubulin mutants to confirm target engagement .
Advanced: How can researchers resolve contradictions in this compound’s cytotoxicity profiles across heterogeneous tumor models?
Answer:
- Step 1: Conduct stratified meta-analysis of existing data, categorizing studies by cell line origin (e.g., epithelial vs. mesenchymal), culture conditions, and dosing regimens .
- Step 2: Control for variables like hypoxia or nutrient deprivation using standardized 3D tumor spheroid models to mimic in vivo heterogeneity .
- Step 3: Apply machine learning to identify confounding factors (e.g., ATP-binding cassette transporter expression) influencing drug resistance .
Basic: What in vivo models are optimal for evaluating this compound’s bioavailability and toxicity thresholds?
Answer:
- Step 1: Use murine xenograft models with pharmacokinetic (PK) profiling via LC-MS/MS to measure plasma and tumor tissue concentrations .
- Step 2: Compare subcutaneous vs. orthotopic implantation to assess site-specific efficacy and off-target effects .
- Step 3: Monitor hematological and hepatic toxicity markers longitudinally to establish safety windows .
Advanced: What synthetic strategies improve this compound’s scalability while maintaining stereochemical integrity?
Answer:
- Step 1: Optimize ring-closing metathesis (RCM) conditions using Grubbs catalysts to enhance macrocycle yield .
- Step 2: Employ chiral HPLC and X-ray crystallography to verify enantiopurity and confirm structural alignment with target β-tubulin pockets .
- Step 3: Utilize flow chemistry for continuous production, reducing batch variability .
Basic: How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?
Answer:
- Step 1: Implement a Fibonacci sequence dosing regimen in preclinical models, starting at 10% of the LD50 .
- Step 2: Use nonlinear mixed-effects modeling (NONMEM) to correlate exposure (AUC) with tumor regression metrics .
- Step 3: Integrate toxicokinetic data to adjust dosing intervals and mitigate cumulative toxicity .
Advanced: Which computational frameworks best predict this compound’s polypharmacology and off-target interactions?
Answer:
- Step 1: Apply molecular dynamics simulations to map free-energy landscapes of this compound binding to tubulin isotypes .
- Step 2: Use Chemoproteomics (e.g., thermal shift assays) to identify non-tubulin targets .
- Step 3: Validate predictions via kinase inhibition panels and transcriptomic profiling .
Basic: What ethical protocols are critical for this compound studies involving vertebrate models?
Answer:
- Step 1: Adhere to ARRIVE guidelines for experimental design transparency and reproducibility .
- Step 2: Obtain IACUC approval with justification for species selection and humane endpoints .
- Step 3: Include sham controls to distinguish drug-specific effects from procedural stress .
Advanced: How can multi-omic integration elucidate this compound’s synergistic potential with immunotherapies?
Answer:
- Step 1: Perform RNA-seq on treated tumors to identify immune checkpoint modulation (e.g., PD-L1) .
- Step 2: Use CyTOF to profile tumor-infiltrating lymphocytes (TILs) and correlate with response rates .
- Step 3: Validate synergies in humanized mouse models co-treated with anti-PD-1 antibodies .
Methodological Guidance
- Data Analysis: Use mixed-effects models for heterogeneous data and principal component analysis (PCA) for omics integration .
- Experimental Design: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor .
- Contradiction Resolution: Apply Bradford Hill criteria to assess causality in conflicting results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
